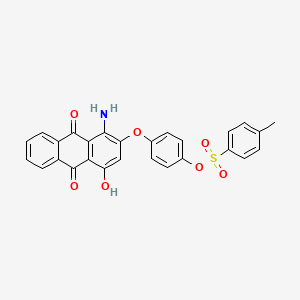
1-Amino-4-hydroxy-2-(4-(((4-methylphenyl)sulphonyl)oxy)phenoxy)anthraquinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Amino-4-hydroxy-2-(4-(((4-methylphenyl)sulphonyl)oxy)phenoxy)anthraquinone is a complex organic compound with a molecular formula of C27H19NO7S. This compound is known for its unique chemical structure, which includes an anthraquinone core substituted with various functional groups. It is used in various scientific research applications due to its distinctive properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amino-4-hydroxy-2-(4-(((4-methylphenyl)sulphonyl)oxy)phenoxy)anthraquinone typically involves multiple steps, starting from readily available precursors. The process generally includes:
Formation of the anthraquinone core: This can be achieved through the Friedel-Crafts acylation of benzene derivatives.
Introduction of the amino and hydroxy groups: These functional groups are introduced through nitration followed by reduction and hydroxylation reactions.
Attachment of the sulphonyl and phenoxy groups: This step involves sulphonation and etherification reactions, using reagents such as sulfonyl chlorides and phenols.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
1-Amino-4-hydroxy-2-(4-(((4-methylphenyl)sulphonyl)oxy)phenoxy)anthraquinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and hydroxy positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydroquinones.
科学的研究の応用
1-Amino-4-hydroxy-2-(4-(((4-methylphenyl)sulphonyl)oxy)phenoxy)anthraquinone is utilized in various fields of scientific research:
Chemistry: It is used as a precursor in the synthesis of dyes and pigments.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes and receptors.
Industry: It is used in the production of advanced materials, such as organic semiconductors and photovoltaic cells.
作用機序
The mechanism of action of 1-Amino-4-hydroxy-2-(4-(((4-methylphenyl)sulphonyl)oxy)phenoxy)anthraquinone involves its interaction with various molecular targets. The compound can bind to specific enzymes and receptors, modulating their activity. This interaction often involves hydrogen bonding, π-π stacking, and hydrophobic interactions, leading to changes in the biological pathways and cellular processes.
類似化合物との比較
Similar Compounds
1-Amino-4-hydroxyanthraquinone: Lacks the sulphonyl and phenoxy groups, making it less complex.
1-Hydroxy-4-(4-methylphenylsulphonyl)anthraquinone: Similar structure but without the amino group.
2-(4-(((4-Methylphenyl)sulphonyl)oxy)phenoxy)anthraquinone: Lacks the amino and hydroxy groups.
Uniqueness
1-Amino-4-hydroxy-2-(4-(((4-methylphenyl)sulphonyl)oxy)phenoxy)anthraquinone is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
特性
CAS番号 |
20210-73-5 |
|---|---|
分子式 |
C27H19NO7S |
分子量 |
501.5 g/mol |
IUPAC名 |
[4-(1-amino-4-hydroxy-9,10-dioxoanthracen-2-yl)oxyphenyl] 4-methylbenzenesulfonate |
InChI |
InChI=1S/C27H19NO7S/c1-15-6-12-18(13-7-15)36(32,33)35-17-10-8-16(9-11-17)34-22-14-21(29)23-24(25(22)28)27(31)20-5-3-2-4-19(20)26(23)30/h2-14,29H,28H2,1H3 |
InChIキー |
GFRYADAXOQKIEP-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)OC3=C(C4=C(C(=C3)O)C(=O)C5=CC=CC=C5C4=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,8-dinitro-[1]benzofuro[6,5-e][1]benzofuran](/img/structure/B12690157.png)
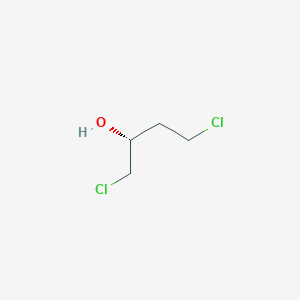
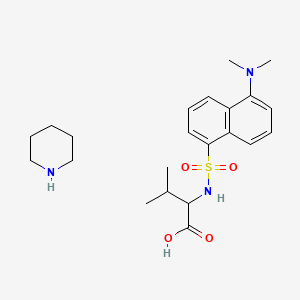
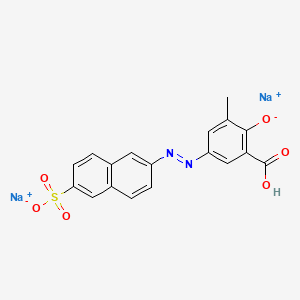
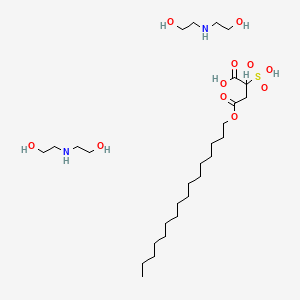



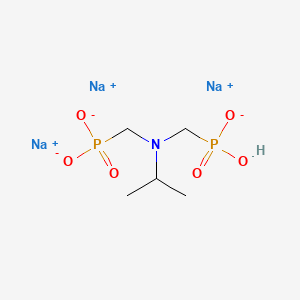

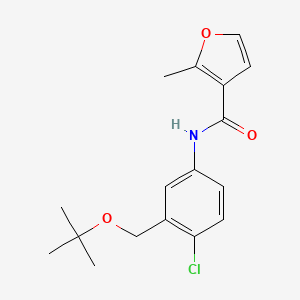
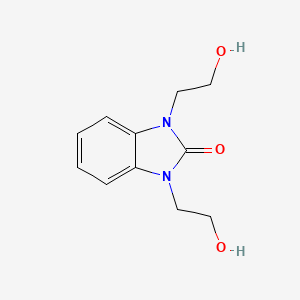

![2,2'-(2-Methylpropylidene)bis[6-(1,1-dimethylethyl)-4-(1-methylethyl)phenol]](/img/structure/B12690208.png)
